

Introduction: The Strategic Value of a Versatile Heterocycle

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-6-methoxypyridazine**

Cat. No.: **B096085**

[Get Quote](#)

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount. Heterocyclic compounds, particularly those featuring the pyridazine core, have garnered significant attention for their unique physicochemical properties which can impart favorable characteristics in drug candidates, such as improved solubility and metabolic stability.^[1] **3-Bromo-6-methoxypyridazine** (CAS: 17321-29-8) has emerged as a key intermediate, valued for its pre-functionalized scaffold that allows for precise and versatile synthetic modifications. This guide offers a comprehensive overview of its commercial availability, chemical properties, applications, and handling protocols, providing researchers with the critical information needed to effectively integrate this compound into their discovery and development workflows.

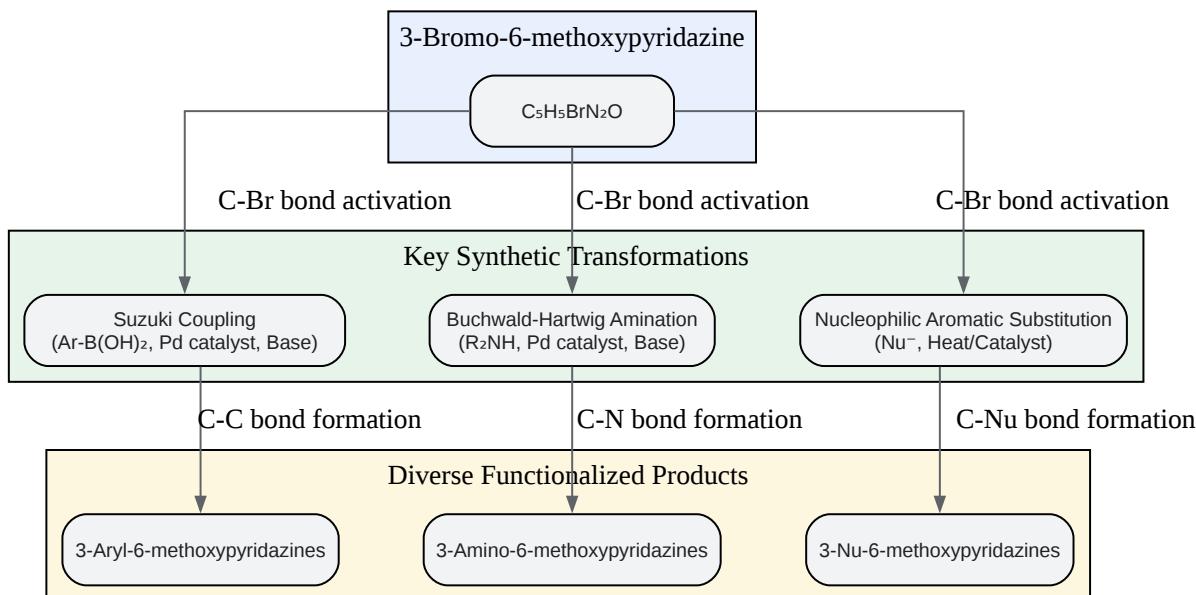
Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research. These properties dictate reaction conditions, purification strategies, and safety protocols.

Property	Value	Source
CAS Number	17321-29-8	PubChem[2]
Molecular Formula	C ₅ H ₅ BrN ₂ O	PubChem[2]
Molecular Weight	189.01 g/mol	PubChem[2]
IUPAC Name	3-bromo-6-methoxypyridazine	PubChem[2]
Synonyms	Pyridazine, 3-bromo-6-methoxy-	CymitQuimica[3]
SMILES	COC1=NN=C(C=C1)Br	PubChem[2]
InChIKey	SWXXQESBTCWUIK-UHFFFAOYSA-N	PubChem[2]
Appearance	Solid (form may vary by supplier)	N/A
Storage	Inert atmosphere, 2-8°C	BLD Pharm[4]

Commercial Availability and Procurement

3-Bromo-6-methoxypyridazine is readily accessible for research and development purposes, with a robust supply chain from various global manufacturers and distributors. Its availability in a range of purities and quantities allows for seamless progression from initial screening to scale-up syntheses.


Supplier	Typical Purity Levels	Common Package Sizes
Aladdin Scientific	98%	250mg, 1g, 5g, 25g, 100g, Bulk
BLD Pharm	>95%	Inquire for specific sizes
Capot Chemical Co.,Ltd.	98% Min	1g, 1kg, 100kg
ChemScene (via Fisher Scientific)	98%	5g, 10g
GIHI CHEMICALS CO.,LIMITED	99%	1kg, 5kg, 25kg
Zhengzhou Alfa Chemical Co.,Ltd.	97%+	100g, 500g, 1kg, 50kg, 100kg

This table is not exhaustive but represents a cross-section of the market, demonstrating the compound's widespread availability. Researchers can typically obtain gram-to-kilogram quantities with lead times suitable for most research project timelines.

Application in Synthesis and Drug Discovery

The utility of **3-Bromo-6-methoxypyridazine** stems from its dual-functional nature. The bromine atom at the 3-position serves as a versatile synthetic handle, while the methoxy group at the 6-position modulates the electronic properties of the pyridazine ring.

The bromine substituent is particularly amenable to a wide array of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino functionalities.^{[3][5]} This reactivity is fundamental to building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs. Pyridazine derivatives have shown promise as antineuroinflammatory agents and kinase inhibitors, highlighting the therapeutic potential of scaffolds derived from this intermediate.^{[6][7]}

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **3-Bromo-6-methoxypyridazine**.

Quality Control and Analytical Characterization

Ensuring the identity and purity of starting materials is a non-negotiable aspect of scientific integrity. Reputable suppliers provide a Certificate of Analysis (CoA) with key analytical data. Researchers should verify the material using standard techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are the primary methods for structural confirmation. The ^1H NMR spectrum will show characteristic signals for the aromatic protons on the pyridazine ring and a singlet for the methoxy group protons.
- Mass Spectrometry (MS): LC-MS or GC-MS is used to confirm the molecular weight, showing a characteristic isotopic pattern for the bromine atom.

- High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound, typically reported as a percentage based on the area of the main peak.

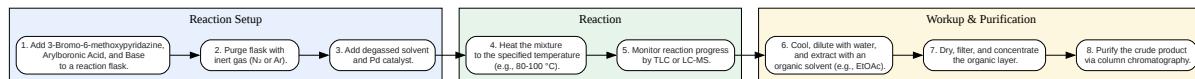
Many suppliers, such as BLD Pharm, offer access to this documentation online for specific batches.^[4]

Safety, Handling, and Storage Protocols

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. **3-Bromo-6-methoxypyridazine** possesses specific hazards that must be managed through proper engineering controls and personal protective equipment.

GHS Hazard Classification:^[2]

- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation


Step-by-Step Safe Handling Protocol

- Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.^[8]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.^[9]
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.^[8]
 - Respiratory Protection: If engineering controls are insufficient or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge.

- Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the laboratory.[8]
Wash hands thoroughly after handling.[8]
- First Aid Measures:
 - If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[8]
 - If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[8]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
 - If Inhaled: Remove person to fresh air and keep comfortable for breathing.[8]
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (nitrogen or argon) at 2-8°C.[4][10]

Exemplary Experimental Workflow: Suzuki-Miyaura Cross-Coupling

To illustrate its practical application, the following is a representative protocol for a Suzuki-Miyaura reaction, a common transformation for this substrate.

[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura reaction.

Protocol:

- To an oven-dried reaction flask, add **3-Bromo-6-methoxypyridazine** (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as K_2CO_3 or Cs_2CO_3 (2.0-3.0 eq.).
- Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
- Add a degassed solvent (e.g., dioxane/water or DME) via syringe.
- Add the palladium catalyst (e.g., $Pd(PPh_3)_4$ or $Pd(dppf)Cl_2$) under a positive pressure of inert gas.
- Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 3-aryl-6-methoxypyridazine.

Conclusion

3-Bromo-6-methoxypyridazine is a commercially robust and synthetically valuable building block for the scientific research community. Its predictable reactivity, particularly in forming new carbon-carbon and carbon-nitrogen bonds, combined with the modulating influence of the pyridazine core, makes it an indispensable tool in the synthesis of novel compounds for drug discovery and materials science. With a well-established supply chain and comprehensive safety and handling data, researchers can confidently and efficiently utilize this intermediate to accelerate their research objectives.

References

- PubChem. **3-Bromo-6-methoxypyridazine**.
- Autechem. CAS 1914148-57-4|3-Bromo-6-Bromomethylpyridazine Hydrobromide. [Link]
- SpectraBase. **3-BROMO-6-METHYLPYRIDAZINE**. [Link]
- PubChem. 3-Bromo-6-methoxy-2-methylpyridine.

- Capot Chemical. MSDS of 3-Bromo-6-Methylpyridazine. [\[Link\]](#)
- PMC. The pyridazine heterocycle in molecular recognition and drug discovery.
- ChemUniverse. Request A Quote. [\[Link\]](#)
- ZORA. Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. [\[Link\]](#)
- ResearchGate. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. [\[Link\]](#)
- Jubilant Ingrevia.
- RSC Publishing.
- Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [\[Link\]](#)
- PubMed.
- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
- CP Lab Safety. 3-Bromo-2-methoxypyridine-d3, 95% Purity, C6H3BrD3NO, 100 mg. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC
[pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-6-methoxypyridazine | C5H5BrN2O | CID 252110 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. CAS 17321-29-8: 3-Bromo-6-methoxypyridazine | CymitQuimica [cymitquimica.com]
- 4. 17321-29-8|3-Bromo-6-methoxypyridazine|BLD Pharm [bldpharm.com]
- 5. DSpace-CRIS [zora.uzh.ch]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]

- 10. 3-bromo-6-methylpyridazine | 65202-58-6 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of a Versatile Heterocycle]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096085#commercial-availability-of-3-bromo-6-methoxypyridazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com